![molecular formula C23H25NO3 B5151409 [4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol](/img/structure/B5151409.png)
[4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol, also known as MPMP, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
The exact mechanism of action of [4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. For instance, [4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol has been found to inhibit the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, [4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant and detoxifying enzymes in the body.
Biochemical and Physiological Effects:
[4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol has been shown to exhibit several biochemical and physiological effects in various animal models. For instance, it has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the blood and tissues of animals with inflammation and cancer. Moreover, [4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol in lab experiments is its potent anti-inflammatory and anti-cancer activities. Moreover, it has been shown to possess neuroprotective properties, which makes it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using [4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
For research on [4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol include the development of more efficient synthesis methods, elucidation of its mechanism of action, and evaluation of its safety and toxicity in preclinical and clinical trials.
Synthesemethoden
The synthesis of [4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol involves the reaction of 4-piperidone with 3-methoxybenzyl chloride and 3-phenyl-2-propynoic acid in the presence of a reducing agent. This method has been reported in several research papers and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
[4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol has been studied extensively for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurodegenerative diseases. It has been found to exhibit potent anti-inflammatory and anti-cancer activities in several in vitro and in vivo studies. Moreover, [4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-(hydroxymethyl)-4-[(3-methoxyphenyl)methyl]piperidin-1-yl]-3-phenylprop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-27-21-9-5-8-20(16-21)17-23(18-25)12-14-24(15-13-23)22(26)11-10-19-6-3-2-4-7-19/h2-9,16,25H,12-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPGPXWUDRIHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCN(CC2)C(=O)C#CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B5151336.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(diethylamino)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5151339.png)
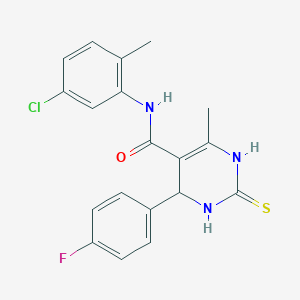
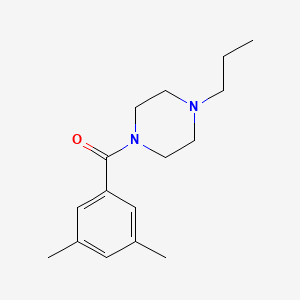
![5-{3-chloro-5-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151367.png)
![dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5151368.png)
![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B5151372.png)
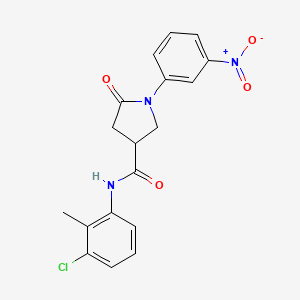
![N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}benzamide](/img/structure/B5151378.png)
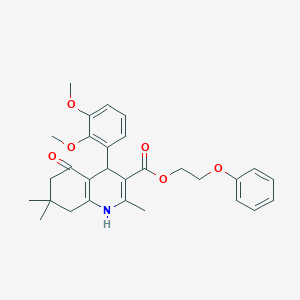
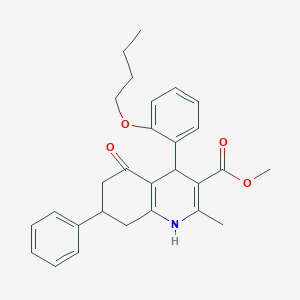
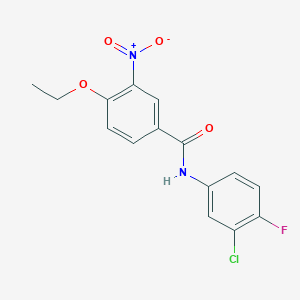
![1-(2-furylmethyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5151404.png)
![3-benzyl-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5151413.png)